2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid
Description
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is a synthetic organic compound characterized by a central 2-oxoethyl moiety linked to a 3-(trifluoromethyl)aniline group via a sulfinyl (S=O) bridge, which is further connected to an acetic acid group. The trifluoromethyl (-CF₃) substituent on the aniline ring enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .
The compound is commercially available (e.g., from Fluorochem and Santa Cruz Biotechnology) in varying purities, with safety data indicating hazards such as skin/eye irritation and respiratory sensitivity . Its synthesis likely involves thiol-acetate intermediates followed by oxidation to the sulfinyl form, as inferred from related compounds .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFTZOQBJKTCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Amide Core
The synthesis begins with the preparation of the bromoacetamide intermediate:
Reaction:
3-(Trifluoromethyl)aniline reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to yield 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide .
Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Yield: 85–92%
Thioether Formation
The bromoacetamide undergoes nucleophilic substitution with mercaptoacetic acid to form the thioether precursor:
Reaction:
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide + mercaptoacetic acid → 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid .
Conditions:
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 60–80°C
- Yield: 75–88%
Oxidation to Sulfoxide
The thioether is oxidized to the sulfinyl derivative using meta-chloroperbenzoic acid (mCPBA):
Reaction:
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid + mCPBA → Target compound .
Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Stoichiometry: 1.1 equivalents of mCPBA
- Yield: 68–78%
Key Considerations:
- Over-oxidation to the sulfone is minimized by controlling reaction time and temperature.
- Alternative oxidants: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
One-Pot Halogenation-Oxidation Approach
Direct Sulfinyl Group Introduction
A streamlined method involves halogenation followed by in situ oxidation:
Steps:
- Halogenation: 2-Trifluoromethyl-4-nitro-bromobenzene is treated with a halogenating agent (e.g., N-bromosuccinimide) in sulfuric acid at 50–100°C.
- Reduction: The nitro group is reduced to an amine using hydrogenation (Pd/C) or Fe/HCl.
- Diazotization and Sulfinyl Coupling: The amine is diazotized and reacted with hypophosphorous acid/alcohol to introduce the sulfinyl-acetic acid moiety.
Conditions:
- Halogenation time: 1–8 hours
- Reduction system: Fe/HCl in ethanol
- Yield: 60–70% (over three steps)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Thioether Oxidation | High selectivity for sulfoxide | Risk of over-oxidation to sulfone | 68–78% |
| One-Pot Halogenation | Fewer purification steps | Requires harsh acids (H₂SO₄) | 60–70% |
| Grignard-Mediated Coupling | Compatible with sensitive functional groups | Complex handling of organometallics | 50–65% |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Solubility and Reactivity : Sulfonyl derivatives exhibit higher polarity and stability compared to sulfanyl/sulfinyl forms, favoring pharmaceutical formulation .
- Synthetic Utility : Sulfanyl derivatives serve as intermediates for synthesizing sulfinyl/sulfonyl analogs via controlled oxidation .
Positional Isomers
The position of the trifluoromethyl group on the aniline ring influences steric and electronic properties:
Impact of Substituent Position :
- 3-CF₃ : Enhanced steric hindrance near the sulfinyl/sulfonyl group may affect receptor binding.
Functional Group Modifications
Ester Derivatives
Ethyl esters of related compounds (e.g., ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, CAS 17738-86-2) are precursors for carboxylic acid derivatives. These esters improve solubility in organic solvents, facilitating synthetic steps .
Heterocyclic Analogs
Compounds like 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS 823833-00-7) introduce triazole rings, enhancing rigidity and bioavailability compared to linear sulfinyl/sulfonyl derivatives .
Biological Activity
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a sulfinyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C₁₁H₁₀F₃NO₄S
- Molecular Weight : 303.26 g/mol
- IUPAC Name : 2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The trifluoromethyl group enhances hydrophobic interactions, allowing the compound to bind effectively to enzyme active sites or receptor domains. The sulfinyl group contributes to the formation of hydrogen bonds with amino acid residues, stabilizing the compound-protein interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC₅₀ value of 1.98 µg/mL against A-431 cells, which suggests potent cytotoxic effects .
Table 1: Anticancer Activity Data
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have shown that it can modulate the activity of enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| COX-1 | Competitive | |
| COX-2 | Non-competitive |
Case Study 1: Anti-inflammatory Effects
In a controlled study, the administration of this compound significantly reduced inflammation in animal models of arthritis. The reduction in pro-inflammatory cytokines was observed, indicating its potential therapeutic application in treating inflammatory diseases.
Case Study 2: Cytotoxicity in Cancer Therapy
Another study focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to apoptosis, as evidenced by flow cytometry analysis. The compound was able to induce cell cycle arrest at the G1 phase, further confirming its anticancer properties .
Q & A
Q. What are the key structural features of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid, and how do they influence reactivity?
The compound contains a sulfinyl group (-S(O)-), an oxoacetamide moiety (2-oxoethyl), and a 3-(trifluoromethyl)anilino group attached to an acetic acid backbone. The sulfinyl group enhances polarity and hydrogen-bonding capacity, while the trifluoromethyl group increases lipophilicity and metabolic stability. These features collectively influence solubility, target binding, and resistance to enzymatic degradation. Structural analogs with similar sulfinyl-acetic acid frameworks have shown relevance in antiviral and enzyme inhibition studies .
Q. What synthetic methodologies are reported for preparing derivatives of this compound?
Common approaches include:
- Coupling Reactions : Amide bond formation between 3-(trifluoromethyl)aniline and activated sulfinyl-acetic acid derivatives (e.g., using EDC/HOBt or DCC as coupling agents).
- Oxidation of Thioether Precursors : Sulfur oxidation with agents like meta-chloroperbenzoic acid (mCPBA) to convert thioether (-S-) to sulfinyl (-S(O)-) groups.
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate enantiomers, given the chiral sulfinyl center .
Q. How can computational tools like AutoDock Vina assist in studying this compound’s interactions?
AutoDock Vina optimizes molecular docking by predicting binding modes and affinities to target proteins. For this compound:
- Prepare ligand and receptor files (e.g., protonation states, partial charges).
- Define a grid box around the active site of interest (e.g., viral polymerases or proteases).
- Analyze docking poses for hydrogen bonds with sulfinyl/oxo groups and hydrophobic interactions with the trifluoromethyl-phenyl moiety. Validation via molecular dynamics simulations is recommended to assess stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across studies?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent), enantiomer purity, or cellular uptake efficiency. Mitigation strategies:
- Replicate assays under standardized conditions (e.g., identical cell lines, buffer systems).
- Characterize enantiomers using chiral HPLC and test separately.
- Use orthogonal techniques (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
Q. What experimental design considerations are critical for optimizing its enzyme inhibition efficacy?
- Structure-Activity Relationship (SAR) : Systematically modify the sulfinyl group (e.g., replace with sulfone or thioether) and trifluoromethyl position (meta vs. para).
- Kinetic Studies : Measure IC50, Ki, and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., viral proteases) to identify key binding residues .
Q. How does the sulfinyl group’s stereochemistry impact its pharmacological profile?
The sulfinyl center introduces chirality, leading to enantiomers with distinct bioactivities. For example:
- (R)-Enantiomer : May exhibit higher target affinity due to optimal hydrogen bonding.
- (S)-Enantiomer : Could show altered metabolic clearance. Resolve enantiomers via chiral chromatography and compare pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) in preclinical models .
Q. What strategies improve solubility without compromising target binding?
- Prodrug Design : Convert the acetic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability.
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations in vitro.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the phenyl ring while retaining the trifluoromethyl group’s hydrophobic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
